Ethyl 6-bromopyridine-2-carboxylate
Overview
Description
Ethyl 6-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Ethyl 6-bromopyridine-2-carboxylate can be synthesized through various methods. One common synthetic route involves the monolithiation of 2,6-dibromopyridine followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol . Another method involves the use of n-butyllithium (n-BuLi) in hexane, which is added dropwise to a solution of p-bromochlorobenzene in tetrahydrofuran (THF) at -78°C, followed by the addition of ethyl formate . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
Ethyl 6-bromopyridine-2-carboxylate undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of new aromatic compounds.
Scientific Research Applications
Ethyl 6-bromopyridine-2-carboxylate is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals and other bioactive compounds . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 6-bromopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in reactions that modify the structure and function of biological molecules . These interactions can lead to changes in cellular processes and have potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 6-bromopyridine-2-carboxylate can be compared to other similar compounds, such as ethyl 6-methoxy-3-methylindole-2-carboxylate and 6-bromopyridine-2-carboxylic acid ethyl ester . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the bromine atom in this compound makes it particularly useful for certain types of chemical reactions, such as halogenation and cross-coupling reactions, highlighting its uniqueness in synthetic chemistry.
Biological Activity
Ethyl 6-bromopyridine-2-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 230.06 g/mol
- CAS Number : 21190-88-5
Synthesis Methods
This compound can be synthesized through various methods, including:
- Monolithiation of 2,6-dibromopyridine followed by a reaction with ethyl formate.
- Subsequent reactions with iodine in ethanol to yield the desired compound.
Biological Activity
This compound exhibits a range of biological activities, including:
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 31.25 μg/mL against Staphylococcus aureus and Escherichia coli strains .
Anticancer Potential
Compounds containing the pyridine ring system, such as this compound, have been explored for their potential as anticancer agents. They may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer .
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated the antibacterial activity of various pyridine derivatives, including those structurally related to this compound. The results indicated significant inhibition against multiple bacterial strains with varying MIC values, underscoring the compound's potential as an antibacterial agent .
- Anticancer Activity : Research on similar compounds has demonstrated their ability to inhibit cancer cell proliferation. For example, derivatives were found to effectively inhibit CDK activity, leading to reduced cell viability in cancer cell lines .
- Pharmacological Applications : this compound has been utilized as a building block in synthesizing more complex biologically active molecules, showcasing its versatility in drug development .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 6-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONBOXSIWCBAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374495 | |
Record name | ethyl 6-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-88-5 | |
Record name | ethyl 6-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-Bromopicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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